2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a molecular formula of C15H18N2O4 and a molecular weight of 290.322 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route is through the reaction of a suitable pyrimidine derivative with a phenylvinyl compound under specific conditions, such as the use of a strong base and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidine ring structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, 2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. It can serve as a precursor for the synthesis of new therapeutic agents, particularly those targeting diseases related to the central nervous system, cardiovascular system, and infectious diseases.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate include:
This compound
2-Chloro-N,N-diphenylacetamide
3-Benzyloxy-4,5-dimethoxyphenethylamine oxalate
Ethyl (3-(4-methylphenyl)-5-phenyl-1,3-thiazol-2(3H)-ylidene)amino)acetate
N,N'-(1,4-phenylenedimethylidene)di-p-anisidine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the methoxyethyl group and the phenylvinyl moiety
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-15(16(20)23-11-10-22-2)14(19-17(21)18-12)9-8-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H2,18,19,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWIEGTYVTFBG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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